

# A Comparative Guide to Enamel Repair Technologies: P11-4 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Oligopeptide P11-4 |           |  |  |  |
| Cat. No.:            | B15617134          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective enamel repair strategies is a cornerstone of modern dentistry, aiming to move beyond restorative procedures towards true regeneration of dental tissues. This guide provides a comprehensive comparison of a novel self-assembling peptide, P11-4, with established and emerging alternatives for enamel remineralization. The comparison is based on available long-term clinical studies, focusing on quantitative data, experimental methodologies, and mechanisms of action.

# **Executive Summary**

P11-4 (commercially known as Curodont™ Repair) is a self-assembling peptide that forms a biomimetic scaffold within early carious lesions, promoting de novo hydroxyapatite crystallization. Clinical studies have demonstrated its efficacy in reducing lesion size and promoting remineralization, often showing superiority over fluoride varnish alone in short to medium-term follow-ups.[1][2][3] Established alternatives include fluoride, the gold standard in caries prevention, which enhances remineralization and inhibits demineralization. Other notable technologies are Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP), which delivers bioavailable calcium and phosphate ions, and nano-hydroxyapatite, which provides a direct source of the mineral component of enamel.

While each technology shows promise, a critical evaluation of long-term clinical data is essential for understanding their sustained effectiveness. This guide synthesizes the available evidence to facilitate informed decisions in research and development.



## **Quantitative Comparison of Clinical Studies**

The following tables summarize the quantitative outcomes from clinical studies on P11-4 and its alternatives. It is important to note that direct head-to-head, long-term clinical trials comparing all four technologies are limited. The data presented is collated from various studies with different methodologies and follow-up periods.

Table 1: P11-4 Clinical Trial Data



| Study/Identi<br>fier                                 | Follow-up<br>Period | Key<br>Outcome<br>Measure                                                  | P11-4<br>Group<br>Results                 | Control/Co<br>mparator<br>Group<br>Results                     | p-value |
|------------------------------------------------------|---------------------|----------------------------------------------------------------------------|-------------------------------------------|----------------------------------------------------------------|---------|
| Alkilzy et al.,<br>2018<br>(NCT027245<br>92)[4][5]   | 6 months            | Regression in ICDAS caries index                                           | 30% of<br>lesions<br>showed<br>regression | 6% of lesions<br>showed<br>regression<br>(Fluoride<br>Varnish) | 0.018   |
| Alkilzy et al.,<br>2018<br>(NCT027245<br>92)[4][5]   | 6 months            | Conversion<br>from active to<br>inactive<br>lesions<br>(Nyvad<br>criteria) | 80-100%<br>inactivation                   | 35%<br>inactivation<br>(Fluoride<br>Varnish)                   | <0.0001 |
| Bröseler et<br>al., 2020                             | 1 year              | Lesion size reduction (morphometri c assessment)                           | Significant<br>decrease<br>from baseline  | Stabilization<br>of lesion size<br>(Fluoride<br>Varnish)       | 0.001   |
| Welk et al.,<br>2020                                 | 180 days            | Lesion size reduction in post-orthodontic white spots                      | -0.19 ± 0.25                              | -0.03 ± 0.13<br>(Fluoride<br>Varnish)                          | <0.001  |
| Sedlakova et<br>al., 2020<br>(NCT020206<br>81)[3][6] | 90 days             | White Spot<br>Lesion (WSL)<br>size reduction                               | Significant reduction                     | Placebo: No<br>significant<br>change                           | 0.008   |

Table 2: Fluoride Varnish Clinical Trial Data



| Study/Identi<br>fier                                 | Follow-up<br>Period | Key<br>Outcome<br>Measure        | Fluoride<br>Varnish<br>Group<br>Results | Control/Co<br>mparator<br>Group<br>Results | p-value |
|------------------------------------------------------|---------------------|----------------------------------|-----------------------------------------|--------------------------------------------|---------|
| Alkilzy et al.,<br>2018<br>(NCT027245<br>92)[4][5]   | 6 months            | Regression in ICDAS caries index | 6% of lesions<br>showed<br>regression   | -                                          | -       |
| Bröseler et<br>al., 2020                             | 1 year              | Lesion size reduction            | Stabilization of lesion size            | -                                          | -       |
| Sedlakova et<br>al., 2020<br>(NCT020206<br>81)[3][6] | 180 days            | WSL size reduction               | -0.04 ± 0.19                            | -                                          | -       |

Table 3: Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) Clinical Trial Data

| Study/Identi<br>fier                            | Follow-up<br>Period | Key<br>Outcome<br>Measure                    | CPP-ACP<br>Group<br>Results                               | Control/Co<br>mparator<br>Group<br>Results | p-value     |
|-------------------------------------------------|---------------------|----------------------------------------------|-----------------------------------------------------------|--------------------------------------------|-------------|
| Systematic<br>Review (Li et<br>al., 2014)       | 3-24 months         | Remineralizin<br>g effect on<br>early caries | Demonstrate<br>d effect vs.<br>placebo                    | Placebo                                    | Significant |
| Yengopal et<br>al., 2009<br>(Meta-<br>analysis) | 24 months           | Progression<br>to caries (in<br>vivo RCT)    | 18% less<br>progression<br>(gum with<br>54mg CPP-<br>ACP) | Chewing gum<br>without CPP-<br>ACP         | 0.03        |

Table 4: Nano-hydroxyapatite Clinical Trial Data



| Study/Identi<br>fier                                    | Follow-up<br>Period | Key<br>Outcome<br>Measure              | Nano-<br>hydroxyapa<br>tite Group<br>Results | Control/Co<br>mparator<br>Group<br>Results                   | p-value      |
|---------------------------------------------------------|---------------------|----------------------------------------|----------------------------------------------|--------------------------------------------------------------|--------------|
| Schlagenhauf<br>et al., 2019                            | 18 months           | No increase<br>in DMFS<br>index        | 89.3% of subjects                            | 87.4% of<br>subjects<br>(1450 ppm<br>Fluoride<br>toothpaste) | Non-inferior |
| Systematic<br>Review (Al-<br>Mogbel et al.,<br>2024)[7] | Varied              | Enamel<br>surface<br>microhardnes<br>s | Showed promising effects                     | Fluoride<br>alone                                            | <0.00001     |
| Systematic<br>Review (Al-<br>Mogbel et al.,<br>2024)[7] | Varied              | Mineral gain                           | Showed promising effects                     | Fluoride<br>alone                                            | <0.0001      |

## **Experimental Protocols**

Understanding the methodologies behind the clinical data is crucial for its interpretation. Below are generalized experimental protocols for clinical trials evaluating enamel repair agents, based on the reviewed literature.

# P11-4 Clinical Trial Protocol (Based on NCT02724592 and similar studies)

- Study Design: Randomized, controlled, single-blind, split-mouth or parallel-group clinical trial.
- Participant Selection:
  - Inclusion Criteria: Patients with at least one non-cavitated, active initial carious lesion (e.g., ICDAS score 1 or 2) on a smooth or occlusal surface. Good oral hygiene.



 Exclusion Criteria: Cavitated lesions, existing restorations on the target tooth, allergies to study materials, systemic conditions affecting saliva flow, recent professional fluoride application.

#### Intervention:

- Test Group: Application of P11-4 solution to the lesion according to the manufacturer's instructions, often followed by a fluoride varnish application.
- Control Group: Application of a placebo or fluoride varnish alone.

#### Application Procedure:

- The tooth surface is cleaned and isolated.
- For P11-4 application, the lesion is typically etched with a mild acid (e.g., 35% phosphoric acid) for a short duration to remove the surface layer and allow peptide penetration.
- The P11-4 solution is applied and left for a few minutes to diffuse into the lesion.
- A fluoride varnish is then applied over the treated area in both test and control groups (where applicable).

#### · Assessment Methods:

- Primary Outcome: Change in lesion size or status. This is often measured using:
  - Quantitative Light-induced Fluorescence (QLF): To measure changes in fluorescence radiance, indicating mineral loss or gain.
  - DIAGNOdent: A laser fluorescence device to detect and quantify caries.[8][9]
  - Standardized Photography and Morphometric Analysis: To measure changes in the visible area of the lesion.
- Secondary Outcomes:



- International Caries Detection and Assessment System (ICDAS): A visual scoring system to grade the severity of the carious lesion.[10]
- Nyvad's Caries Activity Criteria: To assess whether a lesion is active or arrested based on visual and tactile examination.
- Follow-up: Assessments are typically conducted at baseline, and at intervals such as 3, 6, and 12 months post-intervention.

# **Mechanisms of Action and Experimental Workflows**

The following diagrams illustrate the proposed mechanisms of action for each technology and a general workflow for a clinical trial evaluating their efficacy.

## **Mechanism of Action Diagrams**



Click to download full resolution via product page

P11-4 Mechanism of Action





#### Click to download full resolution via product page

#### Fluoride Mechanism of Action



#### Click to download full resolution via product page

#### **CPP-ACP Mechanism of Action**



Click to download full resolution via product page

Nano-hydroxyapatite Mechanism of Action

## **General Experimental Workflow Diagram**





Click to download full resolution via product page

General Clinical Trial Workflow



### Conclusion

P11-4 represents a promising biomimetic approach to enamel repair, with short to medium-term clinical data suggesting superior efficacy to fluoride varnish alone in promoting the regression of early carious lesions.[1][2][3] However, the long-term clinical evidence for P11-4, particularly beyond one year, is still emerging.

Fluoride remains a cornerstone of caries prevention with a vast body of evidence supporting its long-term effectiveness. CPP-ACP and nano-hydroxyapatite are also effective alternatives, with some studies indicating comparable or, in some aspects, superior performance to fluoride.

For researchers and drug development professionals, the key takeaway is the need for well-designed, long-term, head-to-head clinical trials to definitively establish the comparative efficacy and longevity of these technologies. Future studies should also focus on the cost-effectiveness and patient-reported outcomes associated with each treatment modality. The choice of an enamel repair agent will ultimately depend on a comprehensive evaluation of its long-term clinical performance, safety profile, and applicability in diverse patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomised clinical trial investigating self-assembling peptide P11-4 in the treatment of early caries PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic Enamel Regeneration Using Self-Assembling Peptide P11-4 [mdpi.com]
- 3. mmclibrary.com [mmclibrary.com]
- 4. Self-assembling Peptide P11-4 and Fluoride for Regenerating Enamel PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembling Peptide P11-4 and Fluoride for Regenerating Enamel PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. The effect of nano-hydroxyapatite on white spot lesions: A systematic review and metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DIAGNOdent versus International Caries Detection and Assessment System in detection of incipient carious lesions: A diagnostic accuracy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Caries Detection and Assessment System (ICDAS): A New Concept PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Enamel Repair Technologies: P11-4 and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617134#long-term-clinical-studies-on-the-effectiveness-of-p11-4-in-enamel-repair]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com